molecular formula C16H18O8 B014245 4-Methylumbelliferyl alpha-D-glucopyranoside CAS No. 17833-43-1

4-Methylumbelliferyl alpha-D-glucopyranoside

Cat. No.: B014245
CAS No.: 17833-43-1
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-JZYAIQKZSA-N
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Description

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one is a glucoside compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely found in nature, particularly in plants

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidase enzymes. When alpha-glucosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound that emits blue light. This fluorescence can be easily detected and measured, making it a sensitive method for monitoring enzyme activity in real-time . The interaction between this compound and alpha-glucosidase is crucial for studying carbohydrate metabolism and enzyme kinetics.

Cellular Effects

In cellular contexts, this compound is used to assess the activity of alpha-glucosidase within various cell types. This compound influences cell function by providing a means to measure enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in lysosomal storage disorders like Pompe disease, the activity of alpha-glucosidase can be quantified using this compound, aiding in the diagnosis and understanding of these conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by alpha-glucosidase, resulting in the release of 4-methylumbelliferone. This process is highly specific, as the enzyme recognizes the glycosidic bond in the substrate and catalyzes its hydrolysis. The released 4-methylumbelliferone exhibits fluorescence, which can be measured to determine enzyme activity. This mechanism is fundamental for various biochemical assays and research applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that the fluorescence signal remains consistent over time, provided the compound is stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal doses, the compound effectively measures alpha-glucosidase activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity, although such instances are rare. Studies in animal models have demonstrated the compound’s utility in assessing enzyme activity and its safety profile at various dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with alpha-glucosidase, an enzyme that hydrolyzes glycosidic bonds in carbohydrates. This interaction is crucial for studying metabolic flux and enzyme kinetics. The compound’s role in these pathways provides insights into the regulation of carbohydrate metabolism and the function of alpha-glucosidase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target enzyme, alpha-glucosidase. The compound’s distribution is essential for its effectiveness in biochemical assays and research applications .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where alpha-glucosidase is active. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments. The activity and function of this compound are closely linked to its subcellular distribution, making it a valuable tool for studying lysosomal enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the glycosylation of the aglycone (4-methyl-2H-1-benzopyran-2-one) with a suitable glucosyl donor under acidic or basic conditions. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of the glucopyranosyl group to the aglycone, offering a more environmentally friendly and specific approach .

Industrial Production Methods

Industrial production of this compound often relies on enzymatic synthesis due to its higher specificity and yield. Enzymes such as glycosyltransferases are employed to facilitate the glycosylation process, and the reaction conditions are optimized to maximize the conversion rate and yield .

Chemical Reactions Analysis

Types of Reactions

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, inhibiting enzymes, and scavenging free radicals. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure and the presence of the glucopyranosyl group, which imparts distinct biological activities and stability compared to other similar compounds .

Properties

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-JZYAIQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863699
Record name 4-Methylumbelliferyl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-43-1
Record name 4-Methylumbelliferyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02639
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Record name 4-Methylumbelliferyl alpha-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl alpha-D-glucopyranoside
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Reactant of Route 6
4-Methylumbelliferyl alpha-D-glucopyranoside

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